molecular formula C9H10N2 B14855386 5-Ethyl-1H-indazole

5-Ethyl-1H-indazole

Cat. No.: B14855386
M. Wt: 146.19 g/mol
InChI Key: YTGIWZVLLCQQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with an ethyl group at the 5-position. Indazoles are bicyclic aromatic systems comprising a benzene ring fused to a pyrazole ring, making them pharmacologically significant due to their diverse biological activities. The ethyl substituent at position 5 modulates electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

This compound is primarily utilized in research settings, with high purity (>98%) batches available for pharmaceutical and biochemical studies .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethyl-1H-indazole

InChI

InChI=1S/C9H10N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

YTGIWZVLLCQQPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenylhydrazine with formic acid. Another method includes the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Ethyl-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of indazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 5-ethyl-1H-indazole with key analogs:

Table 1: Comparison of this compound and Related Compounds
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
This compound Ethyl (C2H5) at position 5 C9H10N2 146.19 Research-grade purity (>98%); explored for CNS and anticancer applications
5-Chloro-3-(chloromethyl)-1H-indazole Cl at position 5; CH2Cl at position 3 C8H6Cl2N2 201.05 High electrophilicity due to dual Cl groups; potential as a synthetic intermediate
1-Allyl-3-chloro-5-nitro-1H-indazole Allyl (C3H5) at N1; Cl at position 3; NO2 at position 5 C10H9ClN4O2 252.66 Broad-spectrum bioactivity (antitumor, antimicrobial) due to nitro and allyl groups
Ethyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate Ethoxycarbonyl at position 5; 2-aminoethyl at N1 C12H15N3O2 233.27 Enhanced solubility in polar solvents; used in peptide-mimetic drug design

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